Fosinopril Acyl-β-D-Glucuronide is a metabolite of Fosinopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. This compound is formed through the conjugation of Fosinopril with glucuronic acid, which enhances its solubility and facilitates excretion. The understanding of Fosinopril Acyl-β-D-Glucuronide is crucial for evaluating the pharmacokinetics and pharmacodynamics of Fosinopril, as well as its therapeutic efficacy and safety profile.
Fosinopril Acyl-β-D-Glucuronide is classified as a pharmaceutical metabolite derived from Fosinopril, which is a prodrug that undergoes hepatic metabolism to yield its active form, Trandolaprilat, and various metabolites including Acyl-β-D-Glucuronide. The formation of this glucuronide occurs predominantly in the liver, where enzymes known as UDP-glucuronosyltransferases catalyze the conjugation process .
The synthesis of Fosinopril Acyl-β-D-Glucuronide can be studied through in vitro experiments using human liver microsomes or hepatocytes. These systems allow for the investigation of metabolic pathways and the identification of glucuronidation products. Techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) are employed to analyze the metabolites formed during these processes .
Fosinopril Acyl-β-D-Glucuronide can be represented structurally as follows:
The structure consists of a Fosinopril moiety linked to a glucuronic acid unit via an acyl bond, enhancing its solubility and facilitating renal clearance.
The molecular structure can be visualized using molecular modeling software that depicts the three-dimensional arrangement of atoms, highlighting functional groups that contribute to its biological activity.
Fosinopril Acyl-β-D-Glucuronide participates in various biochemical reactions:
The stability of the glucuronide under different pH conditions and its reactivity with nucleophiles are critical for understanding its metabolic fate and potential interactions with other drugs.
The mechanism involves:
Relevant analyses include chromatographic retention times and spectral data from mass spectrometry confirming the identity and purity of synthesized samples .
Fosinopril Acyl-β-D-Glucuronide serves several scientific purposes:
Fosinopril acyl-β-D-glucuronide is a major phase II metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug fosinopril. This conjugate forms via hepatic uridine diphosphoglucuronosyltransferase (UGT)-mediated catalysis, linking the carboxylic acid group of the active metabolite fosinoprilat to the anomeric carbon of β-D-glucuronic acid through an ester bond. The compound's systematic IUPAC name is (2S,3S,4S,5R,6S)-6-[(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, reflecting its complex molecular architecture [3] [4]. It is designated as Fosinopril Related Compound B in pharmacopeial standards, with CAS registry number 113411-09-9 [3] [8]. The formation of this acyl glucuronide represents a key detoxification pathway that enhances the water solubility of fosinoprilat for biliary and renal excretion, though the conjugate retains potential chemical reactivity due to its ester linkage [1] [7].
Fosinopril acyl-β-D-glucuronide has the precise molecular formula C₂₉H₄₂NO₁₁P, with an exact monoisotopic mass of 611.25000 Da and a molecular weight of 611.618 g/mol [3]. The glucuronidation reaction adds 176 Da (the mass of glucuronic acid) to the fosinoprilat core structure (C₂₃H₃₄O₇P, 435.48 Da). Key physicochemical parameters include:
Table 1: Molecular Parameters of Fosinopril Acyl-β-D-Glucuronide
Parameter | Value |
---|---|
Molecular Formula | C₂₉H₄₂NO₁₁P |
Molecular Weight (g/mol) | 611.618 |
Exact Mass (Da) | 611.25000 |
CAS Registry Number | 113411-09-9 |
Polar Surface Area (Ų) | 200.94 |
Calculated LogP | 1.45 |
Notably, the prodrug form fosinopril (C₃₀H₄₅NNaO₇P, 585.64 g/mol) undergoes complete hydrolysis to fosinoprilat before glucuronidation, as confirmed by human disposition studies showing negligible intact prodrug in plasma post-administration [7]. The acyl glucuronide metabolite accounts for 15-20% of circulating metabolites after oral fosinopril dosing [1] [7].
The molecular architecture of fosinopril acyl-β-D-glucuronide features four chiral centers in the glucuronide moiety [(2S,3S,4S,5R,6S)] and additional stereogenic centers in the fosinoprilat component, including the proline ring [(2S,4S)] and phosphorus atom [(R)] [4]. The β-configuration at the anomeric carbon (C1 of glucuronic acid) is essential for enzymatic recognition by UGTs and biological activity. This stereochemistry directly influences the compound's stability and degradation pathways:
Table 2: Stability-Influencing Structural Features
Structural Element | Chemical Consequence | Impact on Stability |
---|---|---|
β-Anomeric Configuration | Enzymatic recognition | Biological cleavage by β-glucuronidases |
Phosphinic acid group | Hydrogen bonding capability | Enhanced crystal lattice energy |
α-Methyl substitution | Steric hindrance | Reduced acyl migration rate |
Cyclohexyl-proline moiety | Hydrophobic domain | Influences protein binding |
Advanced analytical techniques including UHPLC-Q-TOF-MS/MS and multidimensional NMR (¹H, ¹³C, ³¹P) have characterized the stereochemistry and degradation products. Storage at -20°C is recommended for analytical standards to minimize degradation, with stability studies showing <5% decomposition after 6 months under these conditions [4] [8]. The hemibarium salt form (C₃₀H₄₆NO₇P)₂·Ba·1.5H₂O) is used as a pharmacopeial reference standard to enhance crystallinity and stability [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0